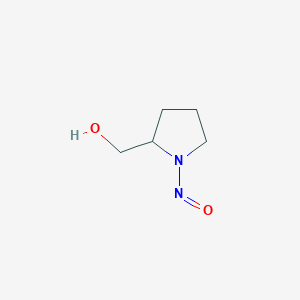

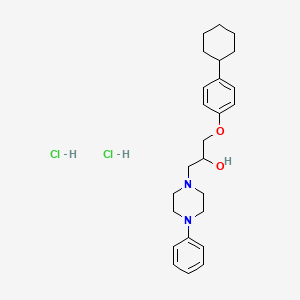

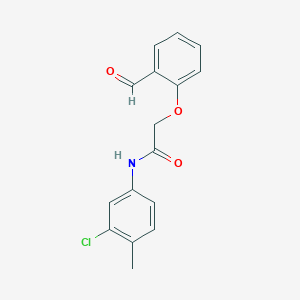

![molecular formula C24H20ClN3O2S B2379078 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1327596-24-6](/img/structure/B2379078.png)

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C23H22ClN3OS2 . It has been identified in various studies as a potent inhibitor of certain enzymes .

Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran moiety linked to a tetrahydrothieno pyridine ring via an amide bond . The 3-cyano substituent has been found to form an H-bond acceptor interaction with the hinge region of the ATP-binding site .Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of certain enzymes, suggesting it undergoes specific chemical interactions with these enzymes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.023 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium complexes. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium (II) complexes . In this context, our compound could serve as a valuable organoboron reagent for SM coupling reactions.

Antitubulin Agents

The compound’s structure suggests potential antitubulin activity. Tubulin inhibitors are crucial in cancer chemotherapy due to their ability to disrupt microtubule dynamics and cell division. Further studies are needed to explore its effects on tubulin polymerization and cell viability .

Anti-Inflammatory Properties

In silico evaluations have indicated anti-inflammatory potency for this compound. Molecular docking studies can provide insights into its interactions with relevant targets, potentially leading to the development of novel anti-inflammatory agents .

Indole Derivatives and Biological Potential

Given its indole-based structure, our compound may fall within the scope of indole derivatives with biological activity. These derivatives have been explored for various pharmacological applications, including antiviral, anticancer, and anti-inflammatory effects .

Cyanoacetamide Derivatives

Cyanoacetamides, such as our compound, have synthetic utility in building organic heterocycles. Their potential in evolving better chemotherapeutic agents warrants further investigation .

Mecanismo De Acción

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S.ClH/c25-13-19-18-10-11-27(14-16-6-2-1-3-7-16)15-22(18)30-24(19)26-23(28)21-12-17-8-4-5-9-20(17)29-21;/h1-9,12H,10-11,14-15H2,(H,26,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUSDMNGANUHHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C#N)CC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

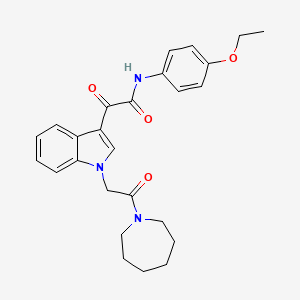

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

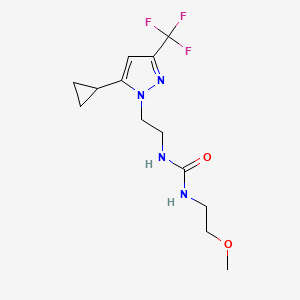

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

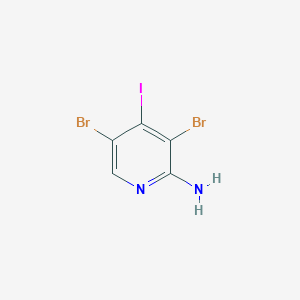

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)